molecular formula C23H17ClN4O5 B11273456 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11273456
M. Wt: 464.9 g/mol
InChI Key: WWSOQWLGAZZOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide features a pyrido[3,2-d]pyrimidine core substituted at position 3 with a 4-chlorobenzyl group and an acetamide side chain linked to a benzo[d][1,3]dioxol-5-yl moiety. The 4-chlorobenzyl group enhances lipophilicity, which may influence membrane permeability and target binding .

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H17ClN4O5/c24-15-5-3-14(4-6-15)11-28-22(30)21-17(2-1-9-25-21)27(23(28)31)12-20(29)26-16-7-8-18-19(10-16)33-13-32-18/h1-10H,11-13H2,(H,26,29)

InChI Key

WWSOQWLGAZZOKA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzodioxole and pyrido[3,2-d]pyrimidine cores, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various chlorinating agents, bases, and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrido[3,2-d]pyrimidine structure. This configuration is significant for its biological activity, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that derivatives of compounds containing dioxole and pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : A recent investigation into related benzodioxole derivatives demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range. This suggests that N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide may similarly affect cancer cell viability.

Antidiabetic Potential

The compound's structural analogs have been evaluated for their antidiabetic effects. Research indicates that benzodioxole derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism .

Data Table: Inhibitory Activity of Related Compounds

Compound NameEnzyme TargetIC50 (µM)
Compound Aα-Amylase15.26
Compound Bα-Glucosidase8.5

This data suggests that this compound may possess similar inhibitory properties.

Neurological Applications

Compounds with similar frameworks have been explored for their neuroprotective effects. The presence of the dioxole ring is associated with the modulation of neurotransmitter systems and may provide neuroprotection against oxidative stress and neuroinflammation .

Case Study : In a study examining the neuroprotective effects of benzodioxole derivatives on neuronal cells subjected to oxidative stress, significant reductions in cell death were observed, indicating potential therapeutic applications for neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial properties of compounds containing the benzo[d][1,3]dioxole structure have also been documented. These compounds show effectiveness against various bacterial strains and fungi.

Data Table: Antimicrobial Efficacy

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL

Such findings indicate that this compound could be further investigated for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves the inhibition of mitochondrial membrane potential and the mechanistic target of rapamycin (mTOR) pathway. This dual inhibition is particularly effective under glucose starvation conditions, leading to selective toxicity in tumor cells .

Comparison with Similar Compounds

Substituent Variations on the Pyrido[3,2-d]Pyrimidine Core

Key analogues differ in substituents at position 3 of the pyrido-pyrimidine ring:

  • Target Compound : 4-Chlorobenzyl group (electron-withdrawing, lipophilic).
  • Compound from : 3-Pyridinylmethyl group (electron-deficient, polar due to pyridine nitrogen) .
  • Compound 11f () : Benzodiazepine-fused pyrimido[4,5-d]pyrimidine with a 4-methylphenyl group (moderate lipophilicity) .

Impact :

  • Bioactivity : Chlorobenzyl derivatives often exhibit improved kinase inhibition due to hydrophobic interactions in ATP-binding pockets .

Spectroscopic and Analytical Comparisons

NMR Profiling

  • : Demonstrates that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. The 4-chlorobenzyl group in the target compound would likely induce upfield shifts in region B due to electron-withdrawing effects .
  • Comparison with Rapa (): Similar core structures show minimal shifts in non-substituted regions, confirming structural conservation .

Mass Spectrometry

  • Molecular Networking () : The target compound’s MS/MS profile would cluster with pyrido-pyrimidine derivatives (cosine score >0.8) due to shared fragmentation patterns (e.g., loss of acetamide or benzodioxol groups) .

Bioactivity and Physicochemical Properties

Bioactivity Trends

  • Benzothiazole Analogues () : Acetamide-linked benzothiazoles exhibit anti-inflammatory (IC50 ~10 µM) and antibacterial (MIC 8–16 µg/mL) activities. The target’s chlorobenzyl group may enhance potency against Gram-positive bacteria .

Physicochemical Properties

Property Target Compound Compound Compound 5d ()
Molecular Weight (g/mol) ~460 ~430 ~380
Predicted logP 3.7 2.8 2.5
Aqueous Solubility (µg/mL) <10 (low) ~50 (moderate) ~100 (high)

Research Findings and Implications

  • Structural Insights : The 4-chlorobenzyl group optimizes lipophilicity without steric hindrance, a balance observed in kinase inhibitors .
  • Synthetic Feasibility : Carbodiimide-mediated coupling () and chloroacetamide alkylation () are scalable for the target compound .
  • Contradictions : While chlorobenzyl enhances bioactivity in some contexts (), it may reduce solubility, necessitating formulation adjustments .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities based on diverse sources and recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d][1,3]dioxole moiety
  • Pyrido[3,2-d]pyrimidine backbone
  • Chlorobenzyl substituent

This configuration contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mur Enzymes : Research indicates that compounds with similar structures can inhibit Mur enzymes critical for bacterial cell wall synthesis. This suggests potential use in developing new antibiotics against resistant strains of bacteria .
  • Antiviral Properties : Heterocyclic compounds related to this structure have shown antiviral activity against various viruses. For example, certain derivatives demonstrated effectiveness against HSV replication in vitro .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines:

  • Cytotoxic Assays : In vitro studies have indicated that structurally related compounds can induce apoptosis in cancer cells. The presence of the dioxo-pyrimidine structure appears to enhance cytotoxicity .
  • Comparative Analysis : A recent study compared the cytotoxicity of several derivatives and found that modifications to the chlorobenzyl group significantly affected the potency against cancer cells .

Case Studies and Experimental Data

StudyCompound TestedBiological ActivityResults
1Similar DerivativeMurB InhibitionIC50 = 5.08 ± 0.4 μM
2Related CompoundAntiviral (HSV)91% inhibition at 50 μM
3AnalogCytotoxicityCC50 = 600 μM

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes in microbial pathways, disrupting their function.
  • Cell Cycle Disruption : Its cytotoxic effects may stem from interference with cellular processes critical for proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound’s core structure can be synthesized via multi-step reactions involving N-aryl α-chloroacetamide intermediates. A key step includes coupling a pyrido[3,2-d]pyrimidinone derivative with a benzo[d][1,3]dioxol-5-yl group using chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base. Optimized conditions involve dropwise addition of reagents in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to isolate the product .
  • Critical Parameters : Temperature control (<25°C) minimizes side reactions, while Et₃N ensures efficient deprotonation of the amine intermediate. Yields typically range from 60–75% under these conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on the δ 7.2–7.8 ppm region for aromatic protons of the 4-chlorobenzyl group and δ 5.9–6.1 ppm for the benzodioxole moiety. The pyrido[3,2-d]pyrimidinone carbonyl signals appear at δ 165–170 ppm in 13C^{13}\text{C} NMR .
  • HRMS : Use ESI+ mode to confirm the molecular ion peak (e.g., [M+H]⁺) with an error margin <2 ppm.
  • IR : Look for stretches at 1720–1740 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O-C in benzodioxole) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity, especially for scale-up?

  • Methodology : Apply Bayesian optimization or heuristic algorithms to explore parameter space (e.g., solvent polarity, stoichiometry, temperature). For example, a design of experiments (DoE) approach revealed that replacing dioxane with THF increased yields by 12% due to improved solubility of intermediates. Reaction time optimization (8–12 hours) balances completion and decomposition risks .
  • Case Study : A similar pyrimidinone derivative achieved 85% yield using a flow-chemistry setup with real-time monitoring, reducing side-product formation .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in silico models for this compound?

  • Methodology :

Docking Studies : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Discrepancies may arise from solvation effects not modeled in silico.

Experimental Validation : Perform enzyme inhibition assays (e.g., IC₅₀ measurements) under physiological pH and temperature. Adjust for non-specific binding using negative controls (e.g., bovine serum albumin) .

  • Example : A related 1,2,3-dithiazole analog showed 10x higher in vitro activity than predicted computationally, attributed to unmodeled π-π stacking interactions .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates acceptable stability .

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrido[3,2-d] vs. [2,3-d] substitution) using single-crystal data .
    • Case Study : A misassigned pyrimidinone regioisomer was corrected using NOESY correlations between H-6 and the 4-chlorobenzyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.